甲磺酸他拉博司特
科学研究应用
甲磺酸塔拉波司具有广泛的科学研究应用,包括:
作用机制
甲磺酸塔拉波司通过抑制二肽基肽酶(包括 DPP-IV、FAP、DPP8 和 DPP9)发挥其作用 . 这种抑制导致:
抗肿瘤活性: 通过靶向肿瘤基质中的 FAP,甲磺酸塔拉波司破坏了肿瘤微环境.
免疫刺激: 该化合物上调细胞因子和趋化因子,增强先天免疫和适应性免疫反应.
造血刺激: 它通过刺激造血途径促进血细胞的产生.
类似化合物:
西格列汀: 另一种 DPP-IV 抑制剂,主要用于糖尿病治疗。
利格列汀: 一种选择性 DPP-IV 抑制剂,在糖尿病管理中具有应用.
甲磺酸塔拉波司的独特性:
未来方向
生化分析
Biochemical Properties
Talabostat mesylate inhibits DPP-IV, fibroblast activation protein (FAP), DPP8/9, quiescent cell proline dipeptidase (QPP), and DPP2 . It interacts with these enzymes by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . The nature of these interactions involves the inhibition of the enzymes, which leads to the stimulation of cytokine and chemokine production .
Cellular Effects
Talabostat mesylate has significant effects on various types of cells and cellular processes. It stimulates both adaptive and innate immune responses against tumors by inducing the production of cytokines and chemokines . It also influences cell function by enhancing the antibody-dependent cytotoxicity of other drugs .
Molecular Mechanism
The molecular mechanism of action of Talabostat mesylate involves its binding interactions with biomolecules and its influence on gene expression. It inhibits DPP-IV and related enzymes, leading to the upregulation of cytokines and chemokines . This upregulation results from IL-1β autocrine stimulation of cells and paracrine stimulation of other cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Talabostat mesylate change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
In animal models, the effects of Talabostat mesylate vary with different dosages . Significant tumor growth inhibition has been observed with the use of Talabostat mesylate plus checkpoint inhibition . Specific details on threshold effects or toxic effects at high doses are not currently available.
Metabolic Pathways
Talabostat mesylate is involved in metabolic pathways related to the regulation of cytokines and chemokines . It interacts with enzymes such as DPP-IV and FAP, influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that FAP, one of the proteins it interacts with, is expressed in bone marrow, lymph nodes, and the stroma of solid tumors .
准备方法
合成路线和反应条件: 甲磺酸塔拉波司的合成包括制备其核心结构 Val-boroPro,然后进行甲磺酰化。关键步骤包括:
Val-boroPro 的形成: 这涉及 L-缬氨酸与硼脯氨酸的偶联。
工业生产方法: 甲磺酸塔拉波司的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: L-缬氨酸与硼脯氨酸的大规模偶联。
纯化: 使用结晶或色谱技术对产物进行纯化。
化学反应分析
反应类型: 甲磺酸塔拉波司经历各种化学反应,包括:
抑制反应: 它通过与活性位点结合来抑制二肽基肽酶.
水解: 该化合物在酸性或碱性条件下会发生水解.
常见试剂和条件:
甲磺酸: 用于甲磺酰化。
L-缬氨酸和硼脯氨酸: 用于初始偶联反应.
相似化合物的比较
Sitagliptin: Another DPP-IV inhibitor used primarily for diabetes treatment.
Linagliptin: A selective DPP-IV inhibitor with applications in diabetes management.
Uniqueness of Talabostat Mesylate:
Broad Inhibition Spectrum: Unlike other DPP-IV inhibitors, talabostat mesylate inhibits multiple dipeptidyl peptidases, including FAP, DPP8, and DPP9.
Antitumor and Hematopoietic Activities: Talabostat mesylate has demonstrated significant antitumor and hematopoietic stimulating activities, making it unique among DPP-IV inhibitors.
属性
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150080-09-4 | |
Record name | Talabostat mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALABOSTAT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。